Harzianopyridon

Übersicht

Beschreibung

Synthesis Analysis

- The first synthesis of (±)-harzianopyridone was achieved by metalation of 6-substituted-2,3-dimethoxy-4-pyridyl-N,N-diisopropylcarbamates, allowing the preparation of harzianopyridone analogs (Tréecourt et al., 1995).

- A stereoselective total synthesis of harzianopyridone was developed using a convergent approach involving the coupling reaction of a common iodopyridine with an aldehyde corresponding to the appropriate side chain of the desired compound (Ohtawa et al., 2012).

Molecular Structure Analysis

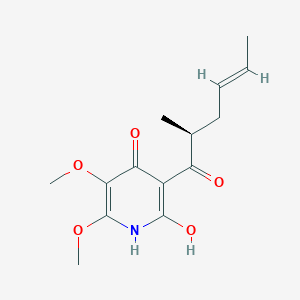

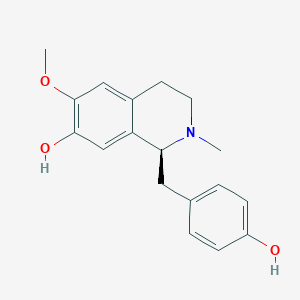

- The molecular structure of harzianopyridone is characterized by a penta-substituted pyridine core, which is key to its biological activity (Bat-Erdene et al., 2020).

Chemical Reactions and Properties

- Harzianopyridone and related compounds are known to inhibit mitochondrial complex II, blocking electron transfer in oxidative phosphorylation (Selby et al., 2010).

Physical Properties Analysis

- Detailed physical properties of harzianopyridone, such as its melting point, solubility, and crystalline structure, are not extensively documented in the available research papers.

Chemical Properties Analysis

- Harzianopyridone exhibits antifungal properties, with its chemical activity linked to the unique pyridine structure and functional groups present in the molecule (Dickinson et al., 1989).

Wissenschaftliche Forschungsanwendungen

Anti-Zika-Virusmittel

Harzianopyridon (HAR) wurde als potenzielles Anti-Zika-Virus (ZIKV)-Mittel identifiziert . Es kann die ZIKV-Replikation mit EC50-Werten von 0,46 bis 2,63 µM hemmen, ohne in mehreren Zellmodellen eine offensichtliche Zytotoxizität zu zeigen . Noch wichtiger ist, dass HAR direkt an die ZIKV-RNA-abhängige RNA-Polymerase (RdRp) bindet und ihre Polymeraseaktivität unterdrückt .

Quelle für neue Herbizide und Antibiotika

Der Biokontrollpilz Trichoderma harzianum, sowohl aus marinen als auch terrestrischen Umgebungen, hat das Potenzial, eine Vielzahl bioaktiver Sekundärmetabolite (SMs) zu produzieren, darunter this compound . Diese SMs sind eine wichtige Quelle für neue Herbizide und Antibiotika .

Antioxidative Aktivität in Pflanzen

Aktuelle Forschungsergebnisse zeigen, dass die Anwendung von this compound die Aktivität antioxidativer Enzyme (SOD, CAT und POD) in Vigna radiata-Sämlingen erhöhte, die Chromstress ausgesetzt waren .

Reduktion der Chrom-Aufnahme in Pflanzen

Es wurde festgestellt, dass die Ergänzung mit this compound die Chrom-Aufnahme in Pflanzen reduziert .

Stressreaktion in Pflanzen

Es wurde festgestellt, dass this compound eine entscheidende Rolle bei Stressreaktionen in Pflanzen spielt .

Potenzielle antivirale Medikamente

Es wurde festgestellt, dass this compound die Expression von Virusproteinen reduziert und Zellen vor Virusinfektionen schützt . Dies deutet darauf hin, dass HAR zu potenziellen antiviralen Medikamenten entwickelt werden könnte

Wirkmechanismus

Target of Action

Harzianopyridone primarily targets the Mitochondrial Complex II , also known as Succinate-Ubiquinone Oxidoreductase (SQR) . This complex plays a crucial role in the electron transport chain, which is vital for cellular respiration and energy production. Additionally, Harzianopyridone has been found to bind directly to the Zika Virus (ZIKV) RNA-dependent RNA polymerase (RdRp) , thereby inhibiting its polymerase activity .

Mode of Action

Harzianopyridone acts as a potent inhibitor of the mitochondrial complex II . It binds to the complex and inhibits its succinate-ubiquinone reductase activity, thereby disrupting the electron transport chain and cellular respiration . When it comes to its antiviral activity, Harzianopyridone binds directly to the ZIKV RdRp and suppresses its polymerase activity, which is essential for the replication of the virus .

Biochemical Pathways

The inhibition of mitochondrial complex II by Harzianopyridone affects the tricarboxylic acid cycle and the electron transport chain . These are key biochemical pathways involved in energy production within the cell. By inhibiting the complex II, Harzianopyridone disrupts these pathways, leading to a decrease in ATP production and an increase in reactive oxygen species .

Result of Action

The inhibition of mitochondrial complex II by Harzianopyridone leads to a disruption in cellular respiration and energy production . This can result in cell death, thereby explaining its antifungal, antibacterial, and herbicidal activities . In the context of ZIKV, the inhibition of RdRp leads to a reduction in viral replication, thereby protecting cells from viral infection .

Action Environment

The action of Harzianopyridone can be influenced by various environmental factors. For instance, the compound is derived from the strain Trichoderma sp., which was obtained from sponge samples . The marine environment from which it is derived could potentially influence its production and efficacy.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Harzianopyridone interacts with various enzymes, proteins, and other biomolecules in biochemical reactions .

Cellular Effects

Harzianopyridone has been shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Harzianopyridone involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is still being researched .

Temporal Effects in Laboratory Settings

The effects of Harzianopyridone change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being gathered .

Dosage Effects in Animal Models

The effects of Harzianopyridone vary with different dosages in animal models . Studies are ongoing to determine any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Harzianopyridone is involved in various metabolic pathways . It interacts with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

Harzianopyridone is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Harzianopyridone and any effects on its activity or function are still being researched . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

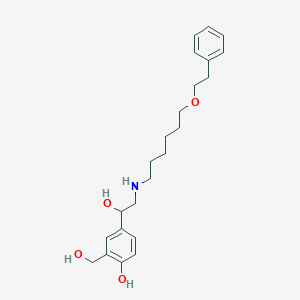

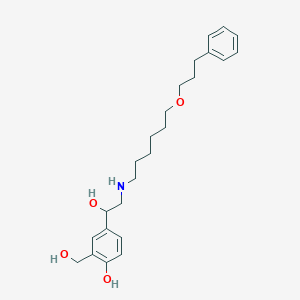

IUPAC Name |

4-hydroxy-5,6-dimethoxy-3-[(E,2S)-2-methylhex-4-enoyl]-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-5-6-7-8(2)10(16)9-11(17)12(19-3)14(20-4)15-13(9)18/h5-6,8H,7H2,1-4H3,(H2,15,17,18)/b6-5+/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPYAYFJAGDIMEX-GJIOHYHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCC(C)C(=O)C1=C(C(=C(NC1=O)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C[C@H](C)C(=O)C1=C(C(=C(NC1=O)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601135026 | |

| Record name | 4-Hydroxy-5,6-dimethoxy-3-[(2S,4E)-2-methyl-1-oxo-4-hexen-1-yl]-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601135026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

137813-88-8 | |

| Record name | 4-Hydroxy-5,6-dimethoxy-3-[(2S,4E)-2-methyl-1-oxo-4-hexen-1-yl]-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137813-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-5,6-dimethoxy-3-[(2S,4E)-2-methyl-1-oxo-4-hexen-1-yl]-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601135026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Chloroethyl)tetrahydro-1H,5H-[1,3,2]diazaphospholo[2,1-b][1,3,2]oxazaphosphorine 9-oxide](/img/structure/B32092.png)